molecular formula C11H12N4OS B14716940 4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one CAS No. 13137-99-0

4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one

Katalognummer: B14716940
CAS-Nummer: 13137-99-0
Molekulargewicht: 248.31 g/mol
InChI-Schlüssel: WEBYDXHPJADMTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one is an organic compound that features a tetrazole ring, a phenyl group, and a butanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a butanone derivative. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one is unique due to its combination of a tetrazole ring, a phenyl group, and a butanone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Eigenschaften

CAS-Nummer

13137-99-0

Molekularformel

C11H12N4OS

Molekulargewicht

248.31 g/mol

IUPAC-Name

4-(1-phenyltetrazol-5-yl)sulfanylbutan-2-one

InChI

InChI=1S/C11H12N4OS/c1-9(16)7-8-17-11-12-13-14-15(11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI-Schlüssel

WEBYDXHPJADMTC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCSC1=NN=NN1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.